

# 2-Chloro-4-(4-chlorophenyl)quinazoline IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-Chloro-4-(4-chlorophenyl)quinazoline  
Cat. No.: B11680966

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Topic: **2-Chloro-4-(4-chlorophenyl)quinazoline**: Technical Synthesis and Reactivity Guide  
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

## Chemical Identity & Structural Analysis

**2-Chloro-4-(4-chlorophenyl)quinazoline** is a privileged heterocyclic scaffold used primarily as a regioselective intermediate in the synthesis of bioactive 2,4-disubstituted quinazolines.[1] Its value lies in the orthogonal reactivity of the C2 and C4 positions: the C4-aryl group is installed first (exploiting the higher electrophilicity of C4 in the precursor), leaving the C2-chloride available for subsequent nucleophilic aromatic substitution ( ) or further cross-coupling.

Property	Data
IUPAC Name	2-Chloro-4-(4-chlorophenyl)quinazoline
Common Synonyms	2-Chloro-4-(p-chlorophenyl)quinazoline; 4-(4-Chlorophenyl)-2-chloroquinazoline
CAS Number	Not widely listed as a commodity chemical; analogue 2-chloro-4-phenylquinazoline is CAS 29874-83-7
Molecular Formula	
Molecular Weight	275.13 g/mol
Core Scaffold	Quinazoline (1,3-diazanaphthalene)
Key Functional Groups	C2-Chloro (Leaving Group), C4-Aryl (Stable Moiety)

## Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling[1]

The synthesis of **2-chloro-4-(4-chlorophenyl)quinazoline** relies on the electronic differentiation between the C2 and C4 positions of the 2,4-dichloroquinazoline precursor.[1]

### Mechanistic Causality

In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.[1] This is due to the additive inductive effect of the adjacent N3 nitrogen and the resonance contribution from the fused benzene ring, which localizes a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at C4.

- Result: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with 1 equivalent of arylboronic acid occurs exclusively at C4 under controlled conditions.

### Experimental Protocol (Self-Validating)

Objective: Synthesize **2-chloro-4-(4-chlorophenyl)quinazoline** from 2,4-dichloroquinazoline.

## Reagents:

- 2,4-Dichloroquinazoline (1.0 equiv, 20 mmol)[1]
- 4-Chlorophenylboronic acid (1.05 equiv, 21 mmol)[1]
- Catalyst:  
  
(3-5 mol%)
- Base:  
  
(2.0 equiv, 2M aqueous solution)[1]
- Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (degassed)

## Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.[1]
- Dissolution: Add 2,4-dichloroquinazoline (3.98 g) and 4-chlorophenylboronic acid (3.28 g) to DME (80 mL). Stir until dissolved.
- Catalyst Addition: Add  
  
(1.15 g) quickly to minimize air exposure.
- Base Addition: Add the degassed  
  
solution (20 mL).
- Reaction: Heat the mixture to 60–70 °C (Do not reflux vigorously to prevent bis-coupling). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 30 minutes.
  - Checkpoint: The starting material (  
  
) should disappear, replaced by a new spot (  
  
). If bis-coupled product (2,4-diaryl) appears (  
  
)

), lower the temperature.

- Workup: Upon completion (~2-4 hours), cool to RT. Dilute with water (100 mL) and extract with EtOAc ( mL).
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
- Validation:
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the disappearance of the C4-H signal (if using quinazoline) or shift in aromatic protons. The 2-Cl position is confirmed by the lack of reactivity in this step compared to C4.
  - MS (ESI): m/z = 275/277 (Cl isotope pattern).

## Reactivity Profile & Downstream Applications

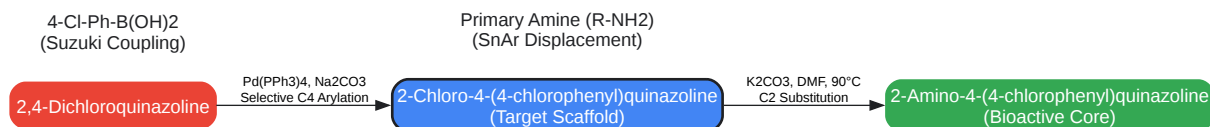
Once the C4-aryl group is installed, the molecule behaves as a monofunctional electrophile at C2.<sup>[1]</sup> This is a critical node in drug discovery for synthesizing 2-amino-4-arylquinazolines.<sup>[1]</sup>

### Reaction: Displacement at C2

The C2-chlorine is activated by the two ring nitrogens (N1 and N3). It can be displaced by amines, alkoxides, or thiols.<sup>[1]</sup>

- Conditions: Nucleophile (1.2 equiv), Base ( or DIPEA), Solvent (DMF or iPrOH), Heat (80-100 °C).
- Application: This generates libraries of kinase inhibitors (e.g., EGFR, DYRK1A) or antimalarial agents where the C2-amine provides solubility and H-bonding interactions within the ATP-binding pocket.<sup>[1]</sup>

## Visualizing the Pathway



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Caption: Regioselective synthesis workflow. The C4 position is functionalized first via Palladium catalysis, activating the C2 position for subsequent nucleophilic attack.[1]

## Critical Reference Data

Parameter	Value / Condition
Physical State	White to pale yellow solid
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Storage	2-8 °C, Inert atmosphere (Argon)
Toxicity	Irritant; Potential skin sensitizer (Handle with gloves/fume hood)
Regioselectivity Ratio	Typically >20:1 (C4:C2) at 60 °C

## References

- Regioselective Cross-Coupling of 2,4-Dichloroquinazoline
  - Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[1][2]
  - Source: J. Org. Chem. 2009, 74, 15, 5626–5632.[1]
  - URL: [\[Link\]](#)
  - Relevance: Establishes the exclusive selectivity for C4-arylation in polychlorin

- General Quinazoline Synthesis
  - Title: Recent Advances in the Synthesis of Quinazolines.[5][6][7][4]
  - Source:Molecules 2018, 23(11), 2783.[1]
  - URL:[[Link](#)]
  - Relevance: Provides broader context on the utility of the quinazoline scaffold in medicinal chemistry.
- Mechanistic Insight ( vs Coupling):
  - Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
  - Source:Molecules 2024, 29(24), 5984.[1]
  - URL:[[Link](#)]
  - Relevance: Confirms the electronic bias of the C4 position.

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## Sources

- [1. Quinoline, Quinazoline \[riyngroup.com\]](#)
- [2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. semanticscholar.org \[semanticscholar.org\]](#)
- [4. organic-chemistry.org \[organic-chemistry.org\]](#)
- [5. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [[beilstein-journals.org](https://beilstein-journals.org)]
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